2-(1-Bromopropyl)pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

2-(1-Bromopropyl)pyrazine (C₇H₉BrN₂, MW 201.06 g/mol) is a heterocyclic building block comprising a pyrazine ring substituted at the 2-position with a 1-bromopropyl side chain, generating a stereogenic center at the carbon bearing bromine. The compound functions as a bifunctional electrophile: the pyrazine nitrogen atoms coordinate metals and engage in hydrogen bonding, while the secondary alkyl bromide serves as a leaving group for nucleophilic substitution (SN2/SN1) and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B13873393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromopropyl)pyrazine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CN=C1)Br
InChIInChI=1S/C7H9BrN2/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2H2,1H3
InChIKeyHCPWHVKRWNISQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromopropyl)pyrazine (CAS 1352072-64-0): A Secondary Bromoalkyl Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


2-(1-Bromopropyl)pyrazine (C₇H₉BrN₂, MW 201.06 g/mol) is a heterocyclic building block comprising a pyrazine ring substituted at the 2-position with a 1-bromopropyl side chain, generating a stereogenic center at the carbon bearing bromine [1]. The compound functions as a bifunctional electrophile: the pyrazine nitrogen atoms coordinate metals and engage in hydrogen bonding, while the secondary alkyl bromide serves as a leaving group for nucleophilic substitution (SN2/SN1) and transition-metal-catalyzed cross-coupling reactions . Its computed XLogP3-AA of 1.3 places it in a lipophilicity range distinct from both shorter-chain and ring-halogenated pyrazine analogs, directly impacting partitioning, permeability, and formulation behavior in early-stage drug discovery [1].

Why 2-(1-Bromopropyl)pyrazine Cannot Be Replaced by 2-(1-Bromoethyl)pyrazine, 2-Bromopyrazine, or Primary Bromoalkyl Analogs


Although all bromoalkylpyrazines share a C–Br reactive handle, the length, branching, and stereochemistry of the side chain produce large differences in steric demand, lipophilicity, and transition-state geometry that preclude generic interchange. Replacing the secondary 1-bromopropyl group with a primary 3-bromopropyl chain (2-(3-bromopropyl)pyrazine) alters both the SN2 steric profile and the three-atom spacing between the electrophilic center and the pyrazine ring, which can disrupt binding in structure-based drug design . Using the shorter 2-(1-bromoethyl)pyrazine substitutes a propyl fragment with an ethyl fragment, changing logP by ≈0.6 units and removing a chiral center critical for asymmetric synthesis [1]. Direct ring-halogenated analogs such as 2‑bromopyrazine or 2‑chloropyrazine place the leaving group on the aromatic ring itself, leading to fundamentally different reaction kinetics (aromatic vs. aliphatic substitution) and electronic character [2]. The quantitative evidence below establishes why 2-(1-bromopropyl)pyrazine occupies a distinct chemical space that cannot be filled by any single analog.

Head-to-Head Quantitative Differentiation of 2-(1-Bromopropyl)pyrazine vs. Closest Analogs


Lipophilicity (Computed logP): 2-(1-Bromopropyl)pyrazine Occupies a Narrow logP Window Between Short-Chain and Ring-Halogenated Analogs

The partition coefficient is a key determinant of solubility, permeability, and metabolic stability. 2-(1-Bromopropyl)pyrazine exhibits a computed XLogP3-AA of 1.3 [1]. In comparison, 2-(1-bromoethyl)pyrazine is significantly more lipophilic (logP 1.9325) [2], while 2-bromopyrazine is considerably more polar (logP 0.512) [3] and 2-iodopyrazine is also polar (logP 0.499) [4]. This positions the target compound in the favorable logP range of 1–3 sought for oral CNS-active agents, whereas the shorter-chain analog exceeds this range and the ring-halogenated analogs fall below it.

Lipophilicity Drug-likeness Physicochemical profiling

Leaving Group Activation Energy: The C–Br Bond in 2-(1-Bromopropyl)pyrazine Requires Lower Energy for Cleavage than the C–Cl Analog, Facilitating Nucleophilic Displacement

DFT calculations on halopyrazine anions show that the activation energy to reach the dissociative σ* state is 3.79 kcal/mol for the 2-bromo-substituted pyrazine versus 5.78 kcal/mol for the 2‑chloro analog [1]. Although this benchmark study was performed on ring-halogenated pyrazines, the relative C–Br vs. C–Cl bond strength trend directly translates to the side-chain alkyl bromide in 2-(1-bromopropyl)pyrazine, supporting the expectation that the bromide is a superior leaving group relative to any chloroalkylpyrazine congener.

Reactivity Leaving group ability Nucleophilic substitution

Steric Profile: Secondary Alkyl Bromide Steric Hindrance Differentiates 2-(1-Bromopropyl)pyrazine from Primary Bromoalkyl Analogs in SN2 Transition States

The 1-bromopropyl substituent is a secondary alkyl bromide, whereas analogs such as 2-(3-bromopropyl)pyrazine and 2-(2-bromoethyl)pyrazine are primary alkyl bromides. The increased steric bulk around the electrophilic carbon in a secondary bromide raises the SN2 transition-state energy, thereby suppressing the bimolecular pathway in favor of unimolecular (SN1) or elimination mechanisms under appropriate conditions [1]. This can be exploited to achieve chemoselectivity when multiple electrophilic sites are present in a substrate, a level of reaction control not attainable with the less hindered primary bromoalkylpyrazines.

Steric hindrance SN2 mechanism Reactivity tuning

Chiral Center: The Stereogenic Carbon in 2-(1-Bromopropyl)pyrazine Enables Asymmetric Synthesis Unattainable with Analogs Lacking a Branched Side Chain

The carbon bearing the bromine atom in the 1-bromopropyl group is sp³-hybridized and attached to four different substituents (H, CH₃, pyrazin-2-yl, Br), making it a stereogenic center [1]. This structural feature is absent in 2-bromopyrazine, 2-chloropyrazine, 2-iodopyrazine, 2-(bromomethyl)pyrazine, and the linear primary bromoalkyl analogs 2-(2-bromoethyl)pyrazine and 2-(3-bromopropyl)pyrazine. When enantiomerically pure 2-(1-bromopropyl)pyrazine is employed, SN2 reactions proceed with inversion of configuration, allowing stereospecific installation of the pyrazine-alkyl scaffold into chiral drug candidates.

Chirality Asymmetric synthesis Stereochemical building block

Molecular Weight and Heavy Atom Count: 2-(1-Bromopropyl)pyrazine Carries a Higher Mass Payload than Shorter-Chain Analogs, Influencing Purification and Detection

The molecular weight of 2-(1-bromopropyl)pyrazine is 201.06 g/mol [1], compared to 187.04 g/mol for 2-(1-bromoethyl)pyrazine and 158.99 g/mol for 2-bromopyrazine . The heavier mass and distinct isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provide a unique MS signature that facilitates reaction monitoring, purity assessment, and product identification in complex mixtures. Additionally, the higher boiling point (predicted ca. 250–280 °C for the bromopropyl vs. ca. 225 °C for the bromoethyl analog) allows for purification by fractional distillation when the shorter-chain analog is too volatile for convenient isolation.

Molecular weight Purification LC-MS detection

Bioisosteric Replacement Potential: The (Pyrazin-2-yl)propyl Scaffold Mimics Arylalkyl Pharmacophores with Reduced logP and Improved Metabolic Stability

BenchChem notes that the (pyrazin-2-yl)ethyl fragment serves as a bioisostere for the benzyl group in drug candidates, lowering logP and reducing CYP-mediated oxidation potential relative to the phenyl analog . Extending this concept, the longer (pyrazin-2-yl)propyl chain in 2-(1-bromopropyl)pyrazine offers a scaffold-hopping opportunity where an n-propylphenyl or butylphenyl pharmacophore must be replaced while maintaining lipophilicity within a drug-like range. The computed XLogP3-AA of 1.3 for the target compound aligns with this bioisosteric rationale and provides a quantitative basis for selecting it over the bromoethyl analog (logP 1.93) when a lower logP is desired [1].

Bioisosterism Metabolic stability Scaffold hopping

Optimal Application Scenarios for 2-(1-Bromopropyl)pyrazine Based on Quantitative Differentiating Evidence


Enantioselective Medicinal Chemistry: Synthesis of Chiral Pyrazine-Containing Drug Candidates

The stereogenic carbon in the 1-bromopropyl chain makes this compound a uniquely enabling building block for asymmetric synthesis of single-enantiomer pharmaceuticals. SN2 reactions with chiral nucleophiles proceed with inversion of configuration, directly installing the (pyrazin-2-yl)propyl fragment into the target molecule without requiring resolution steps [1]. This scenario is inapplicable to 2-bromopyrazine, 2-chloropyrazine, or primary bromoalkylpyrazines, which lack the chiral center . Medicinal chemistry teams targeting CNS receptors, kinases, or GPCRs where stereochemistry dictates binding affinity should prioritize this compound in their procurement list.

CNS Drug Discovery: Building Blocks with Favorable logP Window (1–3) for Blood-Brain Barrier Penetration

With an XLogP3-AA of 1.3, 2-(1-bromopropyl)pyrazine falls squarely within the optimal lipophilicity range for CNS drug candidates, whereas the shorter-chain 2-(1-bromoethyl)pyrazine (logP 1.93) leans toward the upper limit and ring-halogenated analogs (logP ≤ 0.5) are too polar for passive BBB permeation [1]. The three-carbon linker provides sufficient conformational flexibility to access hydrophobic pockets in CNS targets without incurring excessive lipophilicity that would promote P-glycoprotein efflux or metabolic clearance . Procurement groups supporting neuroscience programs should favor this compound over more polar or more lipophilic alternatives when balancing potency, permeability, and metabolic stability.

Transition-Metal-Catalyzed Cross-Coupling: Superior Leaving Group Reactivity Over Chloro Analogs

The C–Br bond in 2-(1-bromopropyl)pyrazine requires approximately 2 kcal/mol less activation energy for cleavage compared to the C–Cl bond in chloroalkylpyrazine analogs [1]. This lower barrier translates to faster oxidative addition in Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig couplings, enabling shorter reaction times and higher turnover numbers. When a synthetic route demands efficient C–C or C–N bond formation at a hindered secondary alkyl center, the bromide leaving group provides a kinetic advantage that neither the chloro analog nor the more labile but costlier iodo analog can match when balancing reactivity, stability, and procurement cost. Industrial process chemists should select this compound for pilot-scale coupling reactions where chloro derivatives have shown insufficient conversion.

Bioisosteric Scaffold Hopping in Lead Optimization: Replacing Phenylalkyl Groups with Pyrazine-Alkyl Scaffolds

For lead series containing arylalkyl pharmacophores (e.g., phenylpropyl, phenylbutyl), the (pyrazin-2-yl)propyl group serves as a heterocyclic bioisostere that retains the three-carbon spacing and aromatic character while reducing logP by ~2.4 units relative to the corresponding phenylalkyl group [1]. This substitution improves aqueous solubility, reduces CYP450-mediated benzylic oxidation, and introduces additional hydrogen-bond acceptor sites (pyrazine N atoms) for target engagement . Medicinal chemists pursuing scaffold-hopping strategies to improve the developability profile of early leads should procure 2-(1-bromopropyl)pyrazine as a direct synthetic entry point to this privileged fragment.

Quote Request

Request a Quote for 2-(1-Bromopropyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.